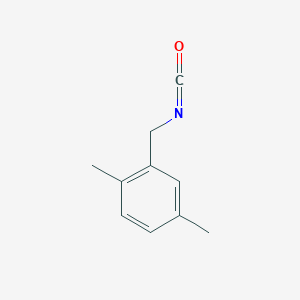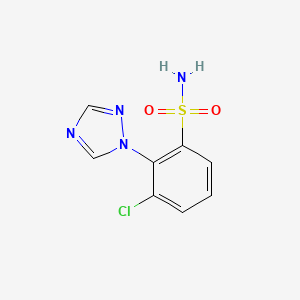
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide is a chemical compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide typically involves the reaction of 3-chlorobenzenesulfonyl chloride with 1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is then stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and efficient mixing to ensure uniform reaction conditions. The product is then purified using techniques such as recrystallization or chromatography to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom in the benzene ring can be substituted by other nucleophiles.
Oxidation and Reduction: The triazole ring can undergo oxidation or reduction reactions under appropriate conditions.
Coupling Reactions: The compound can participate in coupling reactions to form larger molecular structures.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under basic conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives of the compound can be obtained.
Oxidation Products: Oxidation of the triazole ring can lead to the formation of triazole N-oxides.
Reduction Products: Reduction can yield triazole derivatives with different degrees of hydrogenation.
Scientific Research Applications
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other chemical compounds.
Mechanism of Action
The mechanism of action of 3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide involves its interaction with specific molecular targets. The triazole ring is known to interact with enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form hydrogen bonds and interact with biomolecules is a key factor in its mechanism of action.
Comparison with Similar Compounds
3-Chloro-2-(1h-1,2,4-triazol-1-yl)benzenesulfonamide can be compared with other triazole derivatives, such as:
1H-1,2,4-Triazole: A simpler triazole compound with similar biological activities.
3-Chloro-1H-1,2,4-triazole: Another chlorinated triazole with distinct chemical properties.
Methyl-1H-1,2,4-triazole-3-carboxylate: A triazole derivative used in the synthesis of nucleoside analogues.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other triazole derivatives .
Properties
Molecular Formula |
C8H7ClN4O2S |
|---|---|
Molecular Weight |
258.69 g/mol |
IUPAC Name |
3-chloro-2-(1,2,4-triazol-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C8H7ClN4O2S/c9-6-2-1-3-7(16(10,14)15)8(6)13-5-11-4-12-13/h1-5H,(H2,10,14,15) |
InChI Key |
CXGQVFPTMRXUJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N2C=NC=N2)S(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



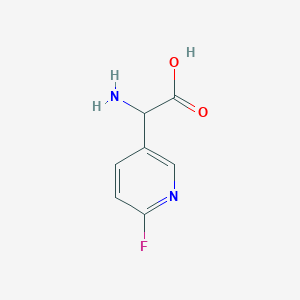
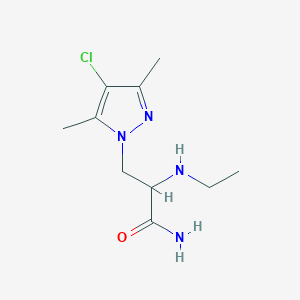


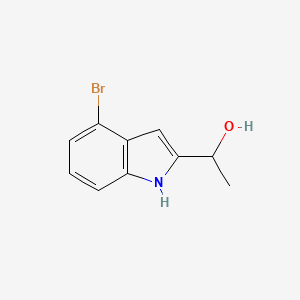
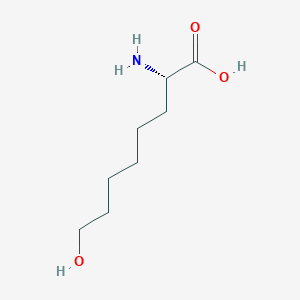


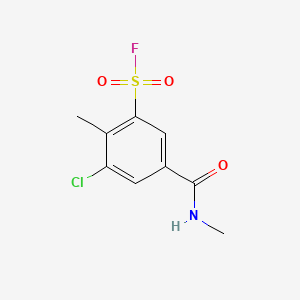
![methyl1-methyl-1H,4H-pyrrolo[2,3-d]imidazole-5-carboxylate](/img/structure/B13619955.png)
